BI605906

Description

Structure

3D Structure

Properties

IUPAC Name |

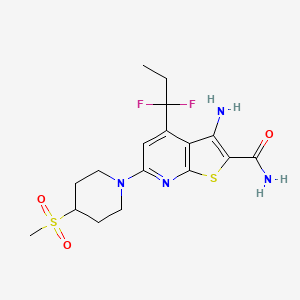

3-amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F2N4O3S2/c1-3-17(18,19)10-8-11(23-6-4-9(5-7-23)28(2,25)26)22-16-12(10)13(20)14(27-16)15(21)24/h8-9H,3-7,20H2,1-2H3,(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHRZBKXXKDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)N3CCC(CC3)S(=O)(=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F2N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BI605906

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BI605906, a chemical probe used to investigate the IκB kinase (IKK) signaling pathway. It details the molecule's mechanism of action, quantitative data on its potency and selectivity, and relevant experimental protocols.

Core Mechanism of Action

This compound is a potent, selective, and reversible ATP-competitive inhibitor of IκB kinase β (IKKβ), also known as IKK2.[1][2][3] The IKK complex, which includes the kinase subunits IKKα and IKKβ along with the regulatory subunit NEMO (IKKγ), is a central convergence point for the canonical NF-κB signaling pathway.[2][4] This pathway is activated by numerous stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2][4]

In the canonical pathway, the activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitor of κB alpha (IκBα).[4][5] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the nuclear factor κB (NF-κB) dimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus.[4][6] Once in the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.[6][7]

This compound exerts its effect by binding to the ATP pocket of IKKβ, preventing the phosphorylation of IκBα.[1][2] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and the subsequent expression of downstream target genes, such as pro-inflammatory cytokines IL-6, IL-1β, and CXCL1/2.[8][9][10][11]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.

Table 1: Potency of this compound on Primary Target and Cellular Pathways

| Target/Assay | Metric | Value | ATP Concentration | Reference(s) |

|---|---|---|---|---|

| IKKβ (Biochemical) | IC₅₀ | 380 nM | 0.1 mM | [8][9][10][11][12] |

| IKKβ (Biochemical) | IC₅₀ | 49-50 nM | Not Specified | [1][13] |

| IκBα Phosphorylation (Cellular) | EC₅₀ | 0.9 µM | N/A | [1][13] |

| ICAM-1 Expression (Cellular) | EC₅₀ | 0.7 µM | N/A |[1][13] |

Note: The variation in biochemical IC₅₀ values likely reflects different experimental conditions between studies.

Table 2: Selectivity Profile and Off-Target Activity of this compound

| Off-Target Kinase | Metric | Value | Reference(s) |

|---|---|---|---|

| Insulin-like growth factor 1 (IGF1) Receptor | IC₅₀ | 7.6 µM | [8][9][10] |

| Cyclin G associated kinase (GAK) | IC₅₀ | 188 nM | [13] |

| AAK1 | IC₅₀ | 272 nM | [13] |

| Interleukin-1 receptor-associated kinase 3 (IRAK3) | IC₅₀ | 921 nM | [13] |

| IKKα, IKKε, TBK1 | IC₅₀ | >10 µM |[1][12] |

Note: this compound is highly selective for IKKβ over other IKK isoforms.[2][12] A structurally related but biologically inactive compound, BI-5026 (IC₅₀ > 10 µM), is available for use as a negative control.[1][13]

Experimental Protocols & Workflows

To validate the mechanism of action of this compound, specific biochemical and cellular assays are employed.

The diagram below outlines a typical workflow for assessing the cellular activity of this compound.

This protocol is designed to measure the ability of this compound to inhibit stimulus-induced phosphorylation and degradation of IκBα.

-

Cell Plating: Plate cells (e.g., HeLa cells or primary mouse hepatocytes) in appropriate culture vessels and grow to 80-90% confluency.

-

Serum Starvation (Optional): For some cell types, incubate in serum-free medium overnight to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.[12]

-

Stimulation: Add a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).[12]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize protein bands.

-

Analysis: Quantify band intensity. Effective inhibition by this compound will result in a decreased p-IκBα signal and stabilization of total IκBα levels compared to the stimulated vehicle control.

This biochemical assay directly measures the enzymatic activity of IKKβ and its inhibition by this compound.

-

Reaction Setup: In a microplate, prepare a reaction mixture containing assay buffer, a source of recombinant human IKKβ, and a specific substrate (e.g., a peptide corresponding to the IκBα phosphorylation site).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding ATP (e.g., at a final concentration of 0.1 mM).[8][9] Incubate for 30-60 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify substrate phosphorylation. This can be done using various methods, such as:

-

ELISA: Using a phosphorylation-specific antibody that recognizes the phosphorylated substrate.[14]

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

Luminescence-based Assays: Using commercial kits that measure the amount of ADP produced (an indicator of kinase activity).

-

-

Data Analysis: Plot the percentage of IKKβ activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This experiment can confirm the reversible binding of this compound to IKKβ.[3]

-

Cell Stimulation and Lysis: Stimulate cells (e.g., IL-1 in IKKα-deficient MEFs) to activate IKKβ, then lyse the cells.[3]

-

Immunoprecipitation: Immunoprecipitate endogenous IKKβ from the cell lysate using an anti-IKKβ antibody.

-

Inhibitor Incubation: Divide the immunoprecipitated IKKβ into three groups:

-

Kinase Assay: Perform an in vitro kinase assay on all three samples as described in section 4.3.

-

Analysis: Full restoration of kinase activity in the "Washout" sample compared to the "Inhibited" sample demonstrates that this compound is a reversible inhibitor.[3]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound |CAS:960293-88-3 Probechem Biochemicals [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. eubopen.org [eubopen.org]

- 14. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]

BI605906: A Selective IKKβ Inhibitor for Probing the NF-κB Signaling Pathway

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BI605906, a potent and selective inhibitor of IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immunity, cell proliferation, and survival.[1][2][3] Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including inflammatory disorders and cancer, making its components attractive therapeutic targets.[4][5] this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of IKKβ.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of IKKβ.[6] In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[2][7] IKKβ-mediated phosphorylation of the inhibitory protein IκBα at serine residues 32 and 36 targets IκBα for ubiquitination and subsequent proteasomal degradation.[8][9] The degradation of IκBα liberates the NF-κB heterodimer (typically p50/p65), allowing its translocation to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those encoding pro-inflammatory cytokines and cell survival factors.[2][5][10] By selectively inhibiting the kinase activity of IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[7][11]

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in various in vitro and cell-based assays.

| Parameter | Value | Assay Conditions | Reference |

| IKKβ IC50 | 380 nM | In vitro kinase assay with 0.1 mM ATP | [11][12] |

| IKKβ IC50 | 50 nM | In vitro kinase assay | [6][13] |

| IKKβ IC50 | 49 nM | In vitro kinase assay | [13] |

| IκBα Phosphorylation EC50 | 0.9 µM | Cell-based assay in HeLa cells | [6][13] |

| ICAM-1 Expression EC50 | 0.7 µM | Cell-based assay in HeLa cells | [6][13] |

Selectivity Profile:

This compound exhibits high selectivity for IKKβ over other kinases.

| Off-Target Kinase | IC50 / % Inhibition | Assay Conditions | Reference |

| Insulin-like growth factor 1 (IGF1) receptor | 7.6 µM | In vitro kinase assay | [11][12][14] |

| GAK | 93% inhibition | @ 10 µM | [6] |

| AAK1 | 87% inhibition | @ 10 µM | [6] |

| IRAK3 | 76% inhibition | @ 10 µM | [6] |

| IKKα, IKKε, TBK1 | Not significantly inhibited | Kinase panel of over 100 kinases | [12][14] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

In Vitro IKKβ Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on IKKβ kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant IKKβ enzyme

-

IKKtide substrate (a peptide substrate for IKKβ)

-

5x Kinase Assay Buffer

-

ATP

-

This compound

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well white plates

Procedure:

-

Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

-

Prepare serial dilutions of this compound in 1x Kinase Assay Buffer at 10-fold the desired final concentrations.

-

Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP, and IKKtide substrate.

-

Add the Master Mix to each well of the 96-well plate.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Dilute the IKKβ enzyme in 1x Kinase Assay Buffer.

-

Initiate the kinase reaction by adding the diluted IKKβ enzyme to each well.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 45 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based IκBα Phosphorylation Assay (Western Blot)

This protocol details the assessment of this compound's ability to inhibit TNF-α-induced IκBα phosphorylation in a cellular context.

Materials:

-

Cell line (e.g., HeLa, primary mouse hepatocytes)

-

Cell culture medium and supplements

-

This compound

-

TNF-α

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total IκBα and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the effect of this compound on IκBα phosphorylation.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB and is used to assess the functional cellular potency of this compound.

Materials:

-

HEK293 cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct

-

Cell culture medium and supplements

-

This compound

-

TNF-α or Phorbol 12-myristate 13-acetate (PMA) as an activator

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.

-

Stimulate the cells with a sub-maximal concentration (e.g., EC80) of an NF-κB activator like TNF-α or PMA.

-

Incubate for 6-24 hours to allow for luciferase expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of NF-κB transcriptional activity for each concentration of this compound and determine the EC50 value.

In Vivo Applications

This compound has been utilized in in vivo models to investigate the role of IKKβ in disease. For instance, it has been shown to inhibit TNF-α-dependent expression of pro-inflammatory mediators such as IL-6, IL-1β, and CXCL1/2 in vivo.[8][15] It has also demonstrated dose-responsive efficacy in a rat model of collagen-induced arthritis, with effects comparable to the anti-TNF-α standard, etanercept.[6][13]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IKKβ. Its utility as a chemical probe allows for the detailed investigation of the canonical NF-κB signaling pathway in both healthy and diseased states. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies to further unravel the complexities of IKKβ-mediated cellular processes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Western blotting and phosphorylation assay [bio-protocol.org]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound |CAS:960293-88-3 Probechem Biochemicals [probechem.com]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Pardon Our Interruption [opnme.com]

- 14. IκB Kinase α (IKKα) Regulation of IKKβ Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

The Discovery and Synthesis of BI-605906: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-605906 is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway is a key regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and asthma.[2] BI-605906 serves as a valuable chemical probe for elucidating the physiological and pathological roles of IKKβ. This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of BI-605906, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Mechanism of Action

BI-605906 was developed by Boehringer Ingelheim as a selective, ATP-competitive inhibitor of IKKβ.[2] Its primary mechanism of action is the suppression of the phosphorylation and subsequent activation of IKKβ, which in turn prevents the phosphorylation and degradation of the inhibitor of NF-κB (IκB).[1][3] This action blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[1][3]

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1). This leads to the activation of the IKK complex, of which IKKβ is a key catalytic subunit. Activated IKKβ phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes, including those for cytokines, chemokines, and adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). BI-605906 directly inhibits the kinase activity of IKKβ, thereby blocking all subsequent downstream events in this pathway.

Quantitative Data

The inhibitory activity and selectivity of BI-605906 have been characterized in various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Conditions | Reference |

| IKKβ | 380 | 0.1 mM ATP | [1][3] |

| IKKβ | 50 | Not specified | [2] |

| IKKβ | 49 | Not specified | |

| IGF1 Receptor | 7600 | Not specified | [1][3] |

| IKKα | >10,000 | Not specified | [2] |

| IKKε | >10,000 | Not specified | [2] |

| TBK1 | >10,000 | Not specified | [2] |

| GAK | 188 | Not specified | |

| AAK1 | 272 | Not specified | |

| IRAK3 | 921 | Not specified |

Table 2: Cellular Activity

| Assay | Cell Line | EC50 (µM) | Reference |

| Inhibition of IκBα Phosphorylation | HeLa | 0.9 | [2] |

| Inhibition of ICAM-1 Expression | HeLa | 0.7 | [2] |

Synthesis of BI-605906

The synthesis of BI-605906 can be achieved through a multi-step process as outlined in the literature. A detailed protocol is provided below.

Experimental Protocol for Synthesis

Step 1: Synthesis of 3-chloro-4-(1,1-difluoropropyl)-6-(4-methanesulfonylpiperidin-1-yl)pyridine-2-carbonitrile

-

A suspension of 4-(methylsulfonyl)-piperidine trifluoroacetate (2.08 g, 7.5 mmol), nicotinonitrile (1.88 g, 7.5 mmol), and potassium carbonate (5.18 g, 37.5 mmol) in 20 mL of dimethylformamide (DMF) is stirred at room temperature overnight.

-

The resulting crude reaction mixture, containing the intermediate product, is used directly in the next step with an assumed 100% yield.

Step 2: Synthesis of BI-605906

-

The crude product from Step 1 is diluted with an additional 20 mL of DMF and the solution is purged with nitrogen.

-

2-mercaptoacetamide (7.5 mmol, as a 2M solution in methanol) is added to the reaction mixture.

-

The mixture is stirred for 3 hours at room temperature.

-

The reaction is then heated to 80°C overnight to facilitate the intramolecular thiophene cyclization.

-

After cooling, the dark-colored reaction mixture is poured into water.

-

The resulting precipitate is collected by filtration and washed with additional water to yield BI-605906 as a yellow-brown solid (2.24 g, 69% yield).

Biological Evaluation: Experimental Protocols

The following protocols describe key experiments used to characterize the biological activity of BI-605906.

IKKβ In Vitro Kinase Assay

This assay measures the direct inhibitory effect of BI-605906 on the enzymatic activity of IKKβ.

References

BI605906: A Potent and Selective Chemical Probe for IKBKB

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of BI605906, a valuable chemical probe for the serine/threonine kinase IKBKB (Inhibitor of nuclear factor Kappa-B Kinase subunit Beta), also known as IKK2. IKBKB is a critical node in the canonical NF-κB signaling pathway, a key regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer, making IKBKB a compelling target for therapeutic intervention.

This compound is a potent, selective, and ATP-competitive inhibitor of IKBKB. This guide details its biochemical and cellular activity, selectivity profile, and provides comprehensive experimental protocols for its use and characterization, empowering researchers to effectively utilize this probe in their investigations of IKBKB biology and its role in disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its inactive control, BI-5026.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Parameter | Target/Assay | Value | Species | Notes |

| IC50 | IKBKB (IKKβ) | 380 nM | Human | Assayed at 0.1 mM ATP.[1][2][3][4][5] |

| IKBKB (IKKβ) | 49 nM | Human | Further optimized assay conditions.[6][7] | |

| IKBKB (IKKβ) | 50 nM | Human | [8] | |

| EC50 | Inhibition of phospho-IκBα | 0.9 µM | Human | HeLa cells.[6][8] |

| Inhibition of ICAM-1 expression | 0.7 µM | Human | HeLa cells.[6][8] |

Table 2: Selectivity Profile of this compound

| Off-Target | IC50 / % Inhibition | Notes |

| IGF1 Receptor | 7.6 µM | [1][2][9] |

| GAK | 188 nM | Kinase panel screening (397 kinases).[6][7] |

| AAK1 | 272 nM | Kinase panel screening (397 kinases).[6][7] |

| IRAK3 | 921 nM | Kinase panel screening (397 kinases).[6][7] |

| PDE3A | 31% inhibition @ 10 µM | Panlabs panel.[6][7] |

Table 3: Properties of Negative Control BI-5026

| Parameter | Target | Value |

| IC50 | IKBKB (IKKβ) | > 10 µM |

| IC50 | IKKα/γ | > 10 µM |

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of IKBKB. The canonical NF-κB pathway is initiated by various stimuli, such as the pro-inflammatory cytokine TNF-α. This leads to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ (IKBKB), and the regulatory subunit NEMO (IKKγ). IKBKB then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. This compound, by binding to the ATP pocket of IKBKB, prevents the phosphorylation of IκBα, thereby blocking the entire downstream signaling cascade.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. blossombio.com [blossombio.com]

- 3. IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Small molecule binding to Inhibitor of nuclear factor kappa-B kinase subunit beta in an ATP non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. blossombio.com [blossombio.com]

An In-depth Technical Guide to BI605906: A Selective IKKβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI605906, a potent and selective inhibitor of IκB kinase β (IKKβ). This document details its molecular characteristics, mechanism of action, and key applications in biomedical research, with a focus on its role in modulating the NF-κB signaling pathway.

Core Molecular and Pharmacological Data

This compound is a small molecule inhibitor that has been characterized for its high selectivity for IKKβ, a key kinase in the canonical NF-κB signaling cascade.[1][2] Its physicochemical properties and inhibitory activities are summarized below.

| Property | Value |

| Molecular Formula | C17H22F2N4O3S2 |

| Molecular Weight | 432.51 g/mol |

| CAS Number | 960293-88-3 |

| IKKβ IC50 | 50 nM - 380 nM (assay dependent) |

| IGF1 Receptor IC50 | 7.6 µM |

| HeLa Cell ICAM-1 EC50 | 0.7 µM |

| HeLa Cell p-IκBα EC50 | 0.9 µM |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound functions as a selective, ATP-competitive inhibitor of IKKβ.[3] IKKβ is a central component of the IKK complex, which is responsible for the phosphorylation of the inhibitor of κB (IκB) proteins. In unstimulated cells, IκB proteins bind to NF-κB dimers, sequestering them in the cytoplasm. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IKK complex is activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB transcription factor, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and survival genes.[4] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and downstream gene expression.[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro IKKβ Kinase Assay

This protocol is adapted from standard kinase assay procedures and is suitable for determining the IC50 of this compound against IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., IκBα peptide)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP detection system (e.g., Transcreener® ADP² Assay)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of IKKβ enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the IκBα substrate and ATP. The final ATP concentration should be at or near its Km for IKKβ.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using a suitable ADP detection system, following the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of IκBα Phosphorylation

This protocol describes the use of this compound to inhibit TNF-α-induced IκBα phosphorylation in primary mouse embryonic fibroblasts (MEFs).[1]

Materials:

-

Primary mouse embryonic fibroblasts (MEFs)

-

Complete cell culture medium

-

This compound

-

Recombinant mouse TNF-α

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBS-T)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate MEFs and grow to 80-90% confluency.

-

Pre-treat the cells with 10 µM this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with 10 ng/mL TNF-α for the desired time points (e.g., 0, 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands.

In Vivo Collagen-Induced Arthritis (CIA) Model

This compound has shown efficacy in a rat model of collagen-induced arthritis.[3] The following is a general protocol for a CIA model in mice, which can be adapted for testing this compound.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulation for in vivo use[1]

-

Calipers for measuring paw thickness

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of this emulsion intradermally at a different site on the tail.

-

Treatment: Begin treatment with this compound (e.g., 60 mg/kg, orally) or vehicle control at the onset of arthritis symptoms (typically around day 24-28). Administer the treatment daily.

-

Arthritis Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation and swelling. The maximum score per mouse is 16.

-

Paw Thickness Measurement: Measure the thickness of the hind paws every other day using calipers.

-

Histology (optional): At the end of the study, sacrifice the mice and collect the joints for histological analysis of inflammation, cartilage damage, and bone erosion.

Conclusion

This compound is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in various physiological and pathological processes. Its high selectivity and proven in vitro and in vivo activity make it a suitable compound for target validation and preclinical studies in areas such as inflammation, immunology, and oncology. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols for BI605906 in in vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

BI605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3][4] The NF-κB pathway is a key regulator of inflammatory responses, and its aberrant activation is implicated in numerous diseases, including inflammatory disorders and cancer.[5] this compound exerts its inhibitory effect by competing with ATP for the binding site on the IKKβ subunit, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This action blocks the nuclear translocation of NF-κB and the transcription of its target genes, which include various pro-inflammatory cytokines and adhesion molecules.[1][6]

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its mechanism of action and cellular effects. A non-active structural analog, BI-5026, is recommended as a negative control for these experiments.[3][5]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50/EC50 | Species | Notes |

| IKKβ | Biochemical Kinase Assay | 49 nM[5][7] | Human (recombinant) | - |

| IKKβ | Biochemical Kinase Assay | 380 nM (at 0.1 mM ATP)[1][2][4][6][8][9] | Not Specified | ATP-competitive inhibition. |

| Phospho-IκBα Inhibition | Cellular Assay (HeLa cells) | 0.9 µM[3][5] | Human | Measures downstream target engagement. |

| ICAM-1 Expression Inhibition | Cellular Assay (HeLa cells) | 0.7 µM[3][5] | Human | Measures inhibition of NF-κB transcriptional activity. |

| Insulin-like Growth Factor 1 Receptor (IGF1R) | Kinase Assay | 7.6 µM[1][2][6][8] | Not Specified | Off-target activity. |

| GAK | Kinase Assay | 188 nM[5][7] | Human | Off-target activity. |

| AAK1 | Kinase Assay | 272 nM[5][7] | Human | Off-target activity. |

| IRAK3 | Kinase Assay | 921 nM[5][7] | Human | Off-target activity. |

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

Experimental Protocols

In Vitro IKKβ Kinase Assay

This protocol is designed to determine the direct inhibitory activity of this compound on recombinant IKKβ.

Workflow Diagram:

Caption: Workflow for the in vitro IKKβ kinase assay.

Materials:

-

Recombinant human IKKβ (e.g., from Cell Signaling Technology or Promega)

-

IKKtide substrate (a peptide substrate for IKKβ)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

ATP solution

-

This compound (and BI-5026 negative control) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and BI-5026 in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Reagent Preparation:

-

Dilute recombinant IKKβ enzyme in Kinase Assay Buffer to the desired concentration (e.g., 5-10 ng per reaction).

-

Prepare a solution of IKKtide substrate and ATP in Kinase Assay Buffer. The final concentration of ATP should be close to its Km for IKKβ (if known) or a standard concentration (e.g., 10-100 µM).

-

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted this compound, BI-5026, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Add 2.5 µL of the diluted IKKβ enzyme solution to all wells except the "no enzyme" control wells.

-

Incubate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 5 µL of the IKKtide/ATP solution to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Inhibition of TNF-α-Induced IκBα Degradation in HeLa Cells (Western Blot)

This protocol assesses the ability of this compound to block the degradation of IκBα in a cellular context.

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound and BI-5026

-

Recombinant human TNF-α

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot equipment

-

Primary antibodies: Rabbit anti-IκBα, Rabbit anti-phospho-IκBα (Ser32), and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours if necessary.

-

Pre-treat the cells with various concentrations of this compound, BI-5026, or DMSO for 1 hour. A recommended concentration range is 0.1 to 10 µM.[2]

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 20 minutes.

-

Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against IκBα or phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the IκBα or phospho-IκBα band intensity to the loading control.

-

Compare the levels of IκBα and phospho-IκBα in this compound-treated cells to the TNF-α stimulated control to assess the inhibition of degradation and phosphorylation.

-

Inhibition of Pro-inflammatory Cytokine Expression in Primary Hepatocytes (RT-qPCR)

This protocol measures the effect of this compound on the transcription of NF-κB target genes, such as IL-6 and CXCL1.

Materials:

-

Primary mouse or human hepatocytes

-

Hepatocyte culture medium

-

This compound and BI-5026

-

Recombinant TNF-α

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., IL-6, CXCL1/2, IL-1β) and a housekeeping gene (e.g., GAPDH, TBP)

Procedure:

-

Cell Culture and Treatment:

-

Isolate and culture primary hepatocytes according to standard protocols.

-

After allowing the cells to attach, pre-treat them with this compound, BI-5026, or DMSO for 1 hour. A concentration of 10 µM has been shown to be effective.[2]

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 2-4 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

-

Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the TNF-α stimulated control.

-

Conclusion

This compound is a valuable chemical probe for investigating the role of the IKKβ/NF-κB pathway in various biological and pathological processes. The protocols outlined above provide a framework for characterizing the in vitro activity of this compound, from its direct enzymatic inhibition to its downstream cellular effects. Consistent use of the negative control, BI-5026, is crucial for validating that the observed effects are due to the specific inhibition of IKKβ.

References

- 1. promega.com [promega.com]

- 2. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Induction of an Inflammatory Response in Primary Hepatocyte Cultures from Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Tumor necrosis factor alfa and interleukin 1 alfa induced phosphorylation and degradation of inhibitory kappa B alpha are regulated by estradiol in endometrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. eubopen.org [eubopen.org]

Application Notes and Protocols for In Vivo Experimental Design of BI605906

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo experimental design and application of BI605906, a selective inhibitor of IκB kinase β (IKKβ). This compound modulates the NF-κB signaling pathway, a key regulator of inflammatory responses, making it a valuable tool for investigating the role of IKKβ in various disease models. This document outlines the mechanism of action, provides detailed protocols for in vivo studies in arthritis and other inflammatory conditions, and presents data in a structured format to facilitate experimental planning and execution.

Introduction to this compound

This compound is a potent and selective, ATP-competitive inhibitor of IKKβ, a critical kinase in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes. This compound has demonstrated efficacy in preclinical models of inflammatory diseases, including arthritis.[1]

Mechanism of Action

The primary mechanism of this compound is the selective inhibition of IKKβ with an IC50 of approximately 50 nM.[1] This inhibition prevents the phosphorylation of IκBα, which is the immediate substrate of IKKβ.[1] Consequently, the degradation of IκBα is blocked, and the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm, unable to activate the transcription of target genes such as those encoding for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules (e.g., ICAM-1).[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the NF-κB signaling pathway.

In Vivo Experimental Design and Protocols

Successful in vivo studies with this compound require careful consideration of the animal model, formulation, route of administration, and dosing regimen.

Formulation and Administration

This compound can be formulated for oral (PO) and intravenous (IV) administration. A common formulation for preclinical studies is a suspension.

Protocol 1: Oral Gavage Formulation

-

Weigh the required amount of this compound powder.

-

Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

-

First, dissolve the this compound in DMSO.

-

Add the PEG300 and mix thoroughly.

-

Add the Tween-80 and mix until a clear solution is formed.

-

Finally, add the saline to reach the final volume.

-

Administer the formulation via oral gavage at the desired dosage.

Protocol 2: Intravenous Injection Formulation

-

Follow steps 1-6 of the oral gavage formulation protocol.

-

Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and/or sonication can be used to aid dissolution.[3]

-

Administer the formulation via intravenous injection (e.g., tail vein in rodents).

Animal Models and Protocols

This compound has been primarily evaluated in models of inflammatory arthritis, but its mechanism of action suggests potential utility in other inflammatory conditions such as inflammatory bowel disease (IBD) and asthma.

2.2.1. Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established model for studying rheumatoid arthritis.

Experimental Workflow:

Caption: Experimental workflow for the rat collagen-induced arthritis model.

Protocol:

-

Animal Model: Male Lewis rats (8-10 weeks old).

-

Induction:

-

Day 0: Administer a primary immunization of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) intradermally at the base of the tail.

-

Day 7: Administer a booster immunization of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Begin treatment upon the first signs of arthritis (typically around day 10-12).

-

Administer this compound (e.g., 60 mg/kg) or vehicle control daily via oral gavage. A positive control group, such as etanercept, can also be included.[1]

-

-

Monitoring and Endpoints:

-

Monitor animals daily for clinical signs of arthritis (e.g., erythema, swelling) and assign a clinical score.

-

Measure paw volume weekly.

-

At the end of the study (e.g., day 28), collect blood for serum cytokine analysis and joints for histopathological evaluation.

-

2.2.2. Murine Model of Inflammatory Bowel Disease (IBD)

A dextran sulfate sodium (DSS)-induced colitis model can be used to evaluate the efficacy of this compound in IBD.

Protocol:

-

Animal Model: C57BL/6 mice (8-12 weeks old).

-

Induction: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.

-

Treatment: Administer this compound (e.g., 10-50 mg/kg) or vehicle control daily via oral gavage, starting concurrently with DSS administration or therapeutically after the onset of symptoms.

-

Monitoring and Endpoints:

-

Monitor daily for body weight, stool consistency, and presence of blood in the feces to calculate a Disease Activity Index (DAI).

-

At the end of the study, collect the colon for measurement of length, histopathological scoring, and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

-

2.2.3. Murine Model of Allergic Asthma

An ovalbumin (OVA)-induced asthma model can be used to assess the anti-inflammatory effects of this compound in the airways.

Protocol:

-

Animal Model: BALB/c mice (6-8 weeks old).

-

Sensitization and Challenge:

-

Sensitize mice with intraperitoneal injections of OVA emulsified in alum on days 0 and 14.

-

Challenge the sensitized mice with aerosolized OVA for 20-30 minutes on days 24, 25, and 26.

-

-

Treatment: Administer this compound (e.g., 10-50 mg/kg) or vehicle control via oral gavage one hour prior to each OVA challenge.

-

Monitoring and Endpoints:

-

24-48 hours after the final challenge, assess airway hyperresponsiveness (AHR) to methacholine.

-

Collect bronchoalveolar lavage (BAL) fluid for differential cell counts (e.g., eosinophils, neutrophils).

-

Analyze BAL fluid for cytokine levels (e.g., IL-4, IL-5, IL-13).

-

Collect lung tissue for histopathological analysis (e.g., inflammation, mucus production).

-

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured manner to allow for easy comparison between treatment groups.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| IKKβ IC50 | - | 50 nM | [1] |

| IKKβ IC50 (at 0.1 mM ATP) | - | 380 nM | [4][5] |

| IGF1 Receptor IC50 | - | 7.6 µM | [4][5] |

| Phospho-IκBα EC50 | HeLa cells | 0.9 µM | [1] |

| ICAM-1 Expression EC50 | HeLa cells | 0.7 µM | [1] |

| In Vivo Efficacy (CIA model) | Rat | 60 mg/kg (comparable to etanercept) | [1] |

| Tested In Vivo (IV) | Mouse, Rat, Dog, Cynomolgus Monkey | 1 mg/kg | [6] |

| Tested In Vivo (PO) | Mouse, Rat, Dog, Cynomolgus Monkey | 10 mg/kg | [6] |

Table 2: Example Data from a Rat CIA Model

| Treatment Group | Clinical Score (Mean ± SEM) | Paw Volume (mL, Mean ± SEM) | Joint Histology Score (Mean ± SEM) |

| Vehicle Control | 8.5 ± 0.7 | 2.1 ± 0.2 | 3.5 ± 0.4 |

| This compound (30 mg/kg) | 4.2 ± 0.5 | 1.5 ± 0.1 | 1.8 ± 0.3 |

| This compound (60 mg/kg) | 2.1 ± 0.3 | 1.2 ± 0.1 | 0.9 ± 0.2 |

| Etanercept (10 mg/kg) | 2.5 ± 0.4 | 1.3 ± 0.1 | 1.1 ± 0.2 |

| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes. |

Table 3: Example Data from a Murine DSS-Induced Colitis Model

| Treatment Group | Disease Activity Index (DAI, Mean ± SEM) | Colon Length (cm, Mean ± SEM) | MPO Activity (U/g tissue, Mean ± SEM) |

| Vehicle Control | 3.8 ± 0.3 | 6.2 ± 0.4 | 5.1 ± 0.6 |

| This compound (25 mg/kg) | 1.9 ± 0.2 | 8.1 ± 0.3 | 2.3 ± 0.4 |

| This compound (50 mg/kg) | 1.1 ± 0.1 | 9.5 ± 0.2 | 1.2 ± 0.2** |

| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes. |

Table 4: Example Data from a Murine OVA-Induced Asthma Model

| Treatment Group | BAL Eosinophils (x10^4, Mean ± SEM) | Airway Hyperresponsiveness (Penh, Mean ± SEM) | BAL IL-4 (pg/mL, Mean ± SEM) |

| Vehicle Control | 25.6 ± 3.1 | 2.8 ± 0.3 | 85.2 ± 9.7 |

| This compound (25 mg/kg) | 12.3 ± 1.8 | 1.7 ± 0.2 | 42.1 ± 5.3 |

| This compound (50 mg/kg) | 6.8 ± 1.1 | 1.2 ± 0.1 | 21.5 ± 3.8** |

| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes. |

Conclusion

This compound is a valuable research tool for investigating the in vivo roles of IKKβ and the NF-κB signaling pathway in various inflammatory diseases. The protocols and data presented in these application notes provide a framework for designing and executing robust preclinical studies. Appropriate formulation and selection of animal models are crucial for obtaining meaningful and reproducible results. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitization of tumor cells to cancer therapy by molecularly targeted inhibition of the inhibitor of nuclear factor κB kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

Application Notes and Protocols: The Use of BI605906 in a Rat Collagen-Induced Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammatory responses and has been implicated in the pathogenesis of RA. BI605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling cascade. By inhibiting IKKβ, this compound can effectively block the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation. The rat collagen-induced arthritis (CIA) model is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an excellent platform for evaluating the therapeutic potential of novel anti-arthritic compounds like this compound.

Mechanism of Action of this compound

This compound is a selective inhibitor of IKKβ with an IC50 of 380 nM.[1] It acts by suppressing the phosphorylation and subsequent activation of IKKβ, which in turn modulates NF-κB signaling.[1] This targeted inhibition prevents the degradation of IκBα, the inhibitory protein of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This mechanism effectively blocks the production of key inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are major drivers of the inflammatory cascade in rheumatoid arthritis.[1]

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting the NF-κB signaling pathway.

Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established and reproducible model for studying the efficacy of anti-arthritic compounds.

Animals:

-

Female Lewis rats, 8-10 weeks old, are commonly used due to their susceptibility to CIA.

Induction of Arthritis:

-

Preparation of Collagen Emulsion:

-

Bovine or porcine type II collagen is dissolved in 0.05 M acetic acid to a final concentration of 2 mg/mL.

-

This collagen solution is then emulsified with an equal volume of Incomplete Freund's Adjuvant (IFA).

-

-

Immunization:

-

On day 0, rats are injected intradermally at the base of the tail with 100 µL of the collagen-IFA emulsion.

-

A booster injection of 100 µL of the same emulsion is administered on day 7 at a different site near the base of the tail.

-

Disease Assessment: The development and severity of arthritis are monitored using several parameters:

-

Clinical Arthritis Score: Each paw is scored on a scale of 0-4, where:

-

0 = No signs of arthritis

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb The maximum score per rat is 16.

-

-

Paw Volume/Thickness: Paw swelling is measured using a plethysmometer or digital calipers.

-

Body Weight: Monitored regularly as a general indicator of health.

Administration of this compound

Dosing Paradigms:

-

Prophylactic: Dosing begins on the day of the primary immunization (day 0) to evaluate the compound's ability to prevent the onset of arthritis.

-

Therapeutic: Dosing starts after the clinical signs of arthritis appear (typically around day 10-12) to assess the compound's ability to treat established disease.

Route of Administration:

-

This compound can be administered via various routes, including oral (PO), intraperitoneal (IP), or subcutaneous (SC), depending on the formulation and experimental design.

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in a rat CIA model.

Data Presentation

The following tables present representative data from a study using a selective IKKβ inhibitor in a rat arthritis model, demonstrating the expected dose-responsive efficacy.

Table 1: Effect of a Representative IKKβ Inhibitor on Clinical Arthritis Score

| Treatment Group | Dose (mg/kg, BID) | Mean Arthritis Score (Day 21) | % Inhibition |

| Vehicle Control | - | 12.5 ± 1.2 | - |

| IKKβ Inhibitor | 10 | 8.2 ± 1.5 | 34.4% |

| IKKβ Inhibitor | 30 | 4.5 ± 0.9 | 64.0% |

| IKKβ Inhibitor | 60 | 2.1 ± 0.5 | 83.2% |

Data are presented as mean ± SEM.

Table 2: Effect of a Representative IKKβ Inhibitor on Paw Swelling

| Treatment Group | Dose (mg/kg, BID) | Paw Volume (mL) on Day 21 | % Reduction in Swelling |

| Vehicle Control | - | 2.8 ± 0.3 | - |

| IKKβ Inhibitor | 10 | 2.1 ± 0.2 | 25.0% |

| IKKβ Inhibitor | 30 | 1.5 ± 0.2 | 46.4% |

| IKKβ Inhibitor | 60 | 1.1 ± 0.1 | 60.7% |

Data are presented as mean ± SEM.

Table 3: Histopathological Assessment of Joint Damage

| Treatment Group | Dose (mg/kg, BID) | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Resorption Score (0-3) |

| Vehicle Control | - | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |

| IKKβ Inhibitor | 30 | 1.2 ± 0.4 | 1.0 ± 0.3 | 1.1 ± 0.4 | 0.9 ± 0.3 |

| IKKβ Inhibitor | 60 | 0.5 ± 0.2 | 0.4 ± 0.2 | 0.6 ± 0.2 | 0.3 ± 0.1 |

Scores are based on a scale of 0 (normal) to 3 (severe). Data are presented as mean ± SEM.

Conclusion

This compound, as a selective IKKβ inhibitor, holds significant promise as a therapeutic agent for rheumatoid arthritis. The rat collagen-induced arthritis model provides a robust and clinically relevant platform for the preclinical evaluation of this compound. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound and other IKKβ inhibitors in the context of inflammatory arthritis. The dose-dependent efficacy in reducing clinical signs of arthritis, paw swelling, and joint damage highlights the potential of this therapeutic strategy.

References

Application Notes and Protocols: BI605906 for the Inhibition of ICAM-1 Expression in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intercellular Adhesion Molecule-1 (ICAM-1), a cell surface glycoprotein, plays a pivotal role in inflammatory responses by mediating the adhesion and transmigration of leukocytes.[1] Its expression is significantly upregulated in response to pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The signaling cascade initiated by TNF-α converges on the activation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression, including ICAM-1. A key kinase in the canonical NF-κB pathway is the IκB kinase β (IKKβ). BI605906 is a potent and highly selective, ATP-competitive inhibitor of IKKβ with an IC50 of 50 nM. By inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of its target genes, such as ICAM-1. In HeLa cells, this compound has been shown to inhibit ICAM-1 expression with an EC50 of 0.7 µM. These application notes provide a comprehensive guide for utilizing this compound to inhibit ICAM-1 expression in HeLa cells, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the inhibitory effects of this compound on IKKβ and TNF-α-induced ICAM-1 expression in HeLa cells.

Table 1: In Vitro Activity of this compound

| Target | Parameter | Value | Cell Line |

| IKKβ | IC50 | 50 nM | - |

| IκBα Phosphorylation | EC50 | 0.9 µM | HeLa |

| ICAM-1 Expression | EC50 | 0.7 µM | HeLa |

Table 2: Illustrative Dose-Response of this compound on ICAM-1 Expression in HeLa Cells

Note: This data is representative and intended for illustrative purposes based on the known EC50 value.

| This compound Concentration (µM) | % Inhibition of ICAM-1 Expression (Relative to TNF-α control) |

| 0.01 | ~5% |

| 0.1 | ~20% |

| 0.7 | 50% |

| 1.0 | ~60% |

| 5.0 | ~85% |

| 10.0 | ~95% |

Table 3: Illustrative Time-Course of ICAM-1 Inhibition by this compound in HeLa Cells

Note: This data is representative and based on typical experimental timelines.

| Time Post TNF-α Stimulation (hours) | % Inhibition of ICAM-1 Expression (with 1 µM this compound) |

| 4 | ~55% |

| 8 | ~65% |

| 12 | ~60% |

| 24 | ~50% |

Signaling Pathway

The following diagram illustrates the TNF-α signaling pathway leading to ICAM-1 expression and the point of inhibition by this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing HeLa cells and treating them with this compound and TNF-α.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Recombinant Human TNF-α (stock solution in sterile water or PBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and culture at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.

-

Preparation of Reagents:

-

Prepare a working solution of this compound by diluting the stock solution in complete culture medium to the desired final concentrations.

-

Prepare a working solution of TNF-α in complete culture medium to the desired final concentration (e.g., 10 ng/mL).

-

-

Pre-treatment with this compound:

-

Aspirate the culture medium from the cells.

-

Add the medium containing the desired concentration of this compound (and a vehicle control, e.g., 0.1% DMSO).

-

Incubate for 1 hour at 37°C.

-

-

Stimulation with TNF-α:

-

Without removing the this compound-containing medium, add the TNF-α working solution to the wells to achieve the final desired concentration.

-

For the negative control, add an equivalent volume of medium without TNF-α.

-

-

Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) to allow for ICAM-1 expression.

-

Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., cell lysis for Western blot or ELISA, RNA extraction for qPCR).

Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of ICAM-1 is not due to cytotoxicity of this compound, a cell viability assay should be performed.

Materials:

-

HeLa cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for ICAM-1 Protein Expression

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ICAM-1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the treated HeLa cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with the loading control antibody or use a separate gel.

-

Densitometry Analysis: Quantify the band intensities and normalize the ICAM-1 signal to the loading control.

Quantitative Real-Time PCR (qPCR) for ICAM-1 mRNA Expression

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

qPCR primers for human ICAM-1 and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from the treated HeLa cells according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reaction with the cDNA template, primers, and master mix.

-

Run the qPCR program on a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for ICAM-1 and the housekeeping gene.

-

Calculate the relative expression of ICAM-1 mRNA using the ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for ICAM-1

Materials:

-

Human ICAM-1 ELISA kit

-

Cell lysates (prepared as for Western blot, but without SDS in the lysis buffer)

-

Microplate reader

Procedure:

-

Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Dilute cell lysates to fall within the detection range of the assay.

-

Assay Procedure:

-

Add standards and samples to the pre-coated wells and incubate.

-

Wash the wells.

-

Add the detection antibody and incubate.

-

Wash the wells.

-

Add the enzyme conjugate and incubate.

-

Wash the wells.

-

Add the substrate and incubate for color development.

-

Add the stop solution.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of ICAM-1 in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the ICAM-1 concentration to the total protein concentration of the lysate.

-

Conclusion

This compound is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in the regulation of ICAM-1 expression. The protocols provided herein offer a comprehensive framework for studying the inhibitory effects of this compound in HeLa cells. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of inflammation and explore the therapeutic potential of IKKβ inhibition.

References

Application Notes and Protocols: BI605906 Treatment for Primary Mouse Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI605906 is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] The NF-κB pathway plays a critical role in regulating inflammatory responses, and its dysregulation is implicated in various liver diseases. In hepatocytes, activation of the NF-κB pathway by stimuli such as tumor necrosis factor-alpha (TNF-α) can lead to the production of pro-inflammatory cytokines, contributing to liver injury.[2][3] this compound, by inhibiting IKKβ, prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action sequesters NF-κB in the cytoplasm, thereby blocking the transcription of its target inflammatory genes. These application notes provide detailed protocols for the treatment of primary mouse hepatocytes with this compound to study the inhibition of TNF-α-induced inflammatory responses.

Data Presentation

The following tables summarize the key characteristics of this compound and its effects on primary mouse hepatocytes.

Table 1: this compound Inhibitor Profile

| Parameter | Value | Reference |

| Target | IκB kinase β (IKKβ) | [1] |

| IC50 | 380 nM | [1] |

| Mechanism of Action | ATP-competitive inhibitor of IKKβ, preventing phosphorylation of IκBα | [1] |

Table 2: Effects of this compound on TNF-α-Induced Responses in Primary Mouse Hepatocytes

| Parameter | Treatment Conditions | Observed Effect | Reference |

| IκBα Degradation | 10 µM this compound, 3-hour pre-incubation, followed by TNF-α stimulation | Strong suppression | [1] |

| IL-6 Expression | 10 µM this compound, 3-hour pre-incubation, followed by TNF-α stimulation | Strong inhibition | [1] |

| IL-1β Expression | 10 µM this compound, 3-hour pre-incubation, followed by TNF-α stimulation | Strong inhibition | [1] |

| CXCL1/2 Expression | 10 µM this compound, 3-hour pre-incubation, followed by TNF-α stimulation | Strong inhibition | [1] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound within the NF-κB signaling pathway in hepatocytes.

Caption: this compound inhibits IKKβ, preventing NF-κB activation.

Experimental Workflow

The following diagram outlines the general workflow for treating primary mouse hepatocytes with this compound and assessing its effects on TNF-α-induced inflammation.

Caption: Workflow for this compound treatment and analysis.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes

This protocol is adapted from standard two-step collagenase perfusion methods.[4][5][6][7][8]

Materials:

-

Perfusion Buffer (e.g., HBSS without Ca2+/Mg2+)

-

Digestion Buffer (e.g., Williams' Medium E with collagenase)

-

Wash Medium (e.g., Williams' Medium E)

-

Plating Medium (e.g., Williams' Medium E with 10% FBS, penicillin/streptomycin)

-

Maintenance Medium (e.g., Williams' Medium E with supplements)

-

Collagen-coated culture plates

-

Peristaltic pump

-

Surgical instruments

Procedure:

-

Anesthetize the mouse according to approved institutional protocols.

-

Perform a laparotomy to expose the portal vein and inferior vena cava.

-

Cannulate the portal vein and initiate perfusion with pre-warmed Perfusion Buffer at a flow rate of 5-10 mL/min for 5-10 minutes to exsanguinate the liver.

-

Switch to pre-warmed Digestion Buffer and perfuse for 10-15 minutes until the liver is visibly digested.

-

Excise the liver and transfer it to a sterile dish containing Wash Medium.

-

Gently dissociate the liver to release the hepatocytes.